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Compound of Interest

Compound Name: 2-chloro-6-(furan-2-yl)pyrazine

Cat. No.: B8708707

Get Quote

A Pivotal Heteroaromatic Scaffold for Medicinal
Chemistry
Executive Summary
2-chloro-6-(furan-2-yl)pyrazine is a bifunctional heteroaromatic scaffold characterized by an

electron-deficient pyrazine core substituted with a reactive chlorine atom and an electron-rich

furan ring. This structural dichotomy makes it an invaluable "linchpin" intermediate in drug

discovery. The chlorine handle facilitates nucleophilic aromatic substitution (

) or further cross-coupling, while the furan moiety serves as a bioisostere for phenyl or
heteroaryl rings, often improving solubility and metabolic profiles in kinase and GPCR ligands.

This guide details the synthesis, reactivity, and application of this scaffold, emphasizing its role

in divergent synthesis workflows.
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Property Data

IUPAC Name 2-chloro-6-(furan-2-yl)pyrazine

Alternative Names
2-chloro-6-(2-furyl)pyrazine; 2-(6-chloropyrazin-

2-yl)furan

Molecular Formula

Molecular Weight 180.59 g/mol

CAS Number

Not widely indexed; often synthesized in situ

(Related: 2172138-94-0 for piperazine

derivative)

Predicted LogP ~1.8 – 2.1

Physical State Pale yellow to off-white solid

Solubility
Soluble in DCM, DMSO, DMF, Ethyl Acetate;

Insoluble in Water

Synthetic Methodology: The Suzuki-Miyaura
Protocol[2]
The most robust route to 2-chloro-6-(furan-2-yl)pyrazine involves the regioselective Suzuki-

Miyaura cross-coupling of 2,6-dichloropyrazine with furan-2-boronic acid.

Reaction Logic
The starting material, 2,6-dichloropyrazine, is symmetric. The introduction of the first furan

group deactivates the pyrazine ring slightly towards further oxidative addition at the second

chlorine position due to steric hindrance and electronic effects, allowing for the isolation of the

mono-coupled product.

Optimized Protocol
Reagents:

Substrate: 2,6-Dichloropyrazine (1.0 equiv)
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Coupling Partner: Furan-2-boronic acid (1.05 equiv)

Catalyst:

(3-5 mol%)

Base:

(2.0 M aqueous solution, 2.0 equiv)

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Workflow:

Degassing: Charge a reaction vessel with DME and 2.0 M

. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent
homocoupling or catalyst oxidation).

Addition: Add 2,6-dichloropyrazine, furan-2-boronic acid, and

under a positive stream of Argon.

Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or

LC-MS.

Note: The mono-product typically elutes after the bis-product and before the starting

material.

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

Wash combined organics with brine, dry over

, and concentrate.

Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–20%

EtOAc in Hexanes.

Mechanism of Action
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:
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Oxidative Addition: Pd(0) inserts into the C–Cl bond of 2,6-dichloropyrazine.

Transmetallation: The furan-2-boronate species transfers the furan ring to the Palladium

center, facilitated by the base (

).

Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

Visualizing the Synthetic Pathway
The following diagram illustrates the synthesis and the subsequent divergent reactivity (SNAr)

that makes this scaffold valuable.
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Figure 1:Synthetic workflow showing the generation of the core scaffold and its divergent utility

in library generation.
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The "Chlorine Handle" ( Reactivity)
The pyrazine nitrogen atoms are electron-withdrawing, activating the C-2 and C-6 positions.

Once the furan is installed at C-6, the remaining chlorine at C-2 becomes a prime target for

Nucleophilic Aromatic Substitution (

).

Nucleophiles: Primary and secondary amines (e.g., piperazine, morpholine, aniline).

Conditions: Thermal heating (DMSO/DMF, 100°C) or Microwave irradiation.

Application: This step is commonly used to introduce solubilizing groups or hydrogen-bond

donors required for ATP-competitive kinase inhibition.

Pharmacophore Mapping
In the context of drug design, this scaffold offers:

Pyrazine Nitrogens: Hydrogen bond acceptors (interaction with hinge region residues in

kinases).

Furan Oxygen: Weak H-bond acceptor; the ring itself acts as a hydrophobic spacer.

Vector: The 2,6-substitution pattern provides a "linear" or "V-shaped" geometry (depending

on conformer), ideal for spanning the ATP-binding pocket of enzymes like Adenosine A2A

receptors or ATR kinases.

Analytical Characterization
To validate the synthesis, the following spectral features are diagnostic:

NMR (

, 400 MHz):

Pyrazine Protons: Two singlets (due to lack of coupling across the heteroatoms) or weakly

coupled doublets. Typically

8.5 – 9.0 ppm.
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Furan Protons: Three distinct signals.

H-5 (furan): Doublet at

~7.6 ppm.

H-3 (furan): Doublet at

~7.2 ppm.

H-4 (furan): Doublet of doublets at

~6.6 ppm.

Mass Spectrometry (ESI+):

Observe the characteristic Chlorine isotope pattern (

ratio of 3:1).

Target Mass:

and

.

Safety & Handling
Sensitization: Pyrazine halides are potent skin and respiratory sensitizers. All handling must

occur in a chemical fume hood.

Furan Toxicity: Furan derivatives can be metabolically activated to reactive enals. While the

pyrazine-bound furan is more stable, standard cytotoxic precautions should be observed.

Waste: Aqueous waste from the Suzuki coupling contains Palladium and Boron species;

dispose of according to heavy metal waste protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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